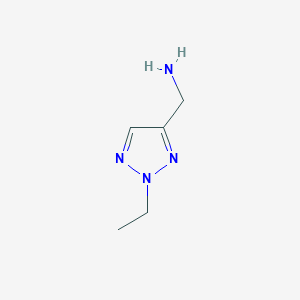

(2-ethyl-2H-1,2,3-triazol-4-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-ethyltriazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-2-9-7-4-5(3-6)8-9/h4H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUXPNMASXXMLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=CC(=N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934446-12-4 | |

| Record name | (2-ethyl-2H-1,2,3-triazol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethyl 2h 1,2,3 Triazol 4 Yl Methanamine

Historical Context of 1,2,3-Triazole Synthesis

The foundational method for synthesizing the 1,2,3-triazole ring system is the Huisgen 1,3-dipolar cycloaddition, first extensively described by Rolf Huisgen in the mid-20th century. frontiersin.orgnih.govnih.gov This reaction involves the thermal cycloaddition of an azide (B81097) with an alkyne. frontiersin.orgnih.gov While groundbreaking, the Huisgen cycloaddition has significant limitations for producing specifically substituted triazoles. The reaction typically requires elevated temperatures and, when using asymmetric alkynes, results in a mixture of regioisomers, namely the 1,4- and 1,5-disubstituted products. nih.govnih.gov This lack of regioselectivity and the harsh conditions necessitated the development of more controlled and efficient synthetic routes. nih.gov

Optimization of Click Chemistry Approaches for Triazole Ring Formation

The advent of "click chemistry" revolutionized 1,2,3-triazole synthesis by introducing catalytic methods that offer high yields, mild reaction conditions, and, most importantly, excellent regioselectivity. frontiersin.orgnih.gov These reactions have become indispensable tools in organic synthesis, materials science, and medicinal chemistry. nih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, independently reported by the groups of Sharpless and Meldal in 2002. nih.govnih.gov This reaction is exceptionally efficient and highly regioselective, almost exclusively producing 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govacs.orgrsc.org The high fidelity of CuAAC for the 1,4-isomer means it is generally not a direct route for the synthesis of 2,4-disubstituted triazoles like the target compound.

However, some research has indicated that the regioselectivity can be influenced by the reaction conditions. A 2019 study reported that in a copper-catalyzed three-component reaction of alkynes, trimethylsilyl (B98337) azide (TMSN3), and ethers, the synthesis of 1,4- and 2,4-disubstituted-1,2,3-triazoles could be selectively regulated by altering the amount of the cuprous chloride catalyst. frontiersin.orgnih.gov This suggests a potential, though less conventional, pathway toward the desired 2,4-isomer framework using a modified CuAAC approach. frontiersin.orgnih.gov

To access the alternative regioisomer, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) was developed. This method, employing ruthenium catalysts such as [Cp*RuCl] complexes, selectively yields 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgthieme.comacs.orgacs.org The RuAAC reaction complements the CuAAC by providing reliable access to the other major regioisomer formed in the original thermal Huisgen cycloaddition. organic-chemistry.orgnih.gov Furthermore, unlike CuAAC which is limited to terminal alkynes, the RuAAC process is effective for both terminal and internal alkynes, allowing for the synthesis of fully substituted triazoles. organic-chemistry.orgacs.orgacs.org Given its selectivity for the 1,5-substitution pattern, the RuAAC is not a suitable method for the direct synthesis of (2-ethyl-2H-1,2,3-triazol-4-yl)methanamine.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful, metal-free variant of click chemistry. magtech.com.cn The reaction's driving force is the high ring strain of a cyclooctyne (B158145), which readily reacts with azides at ambient temperatures without the need for a cytotoxic metal catalyst. nih.govnih.gov This bioorthogonality has made SPAAC invaluable for labeling biomolecules in living systems. magtech.com.cnnih.gov The regioselectivity of SPAAC is high and is dictated by the structure of the cyclooctyne reagent. magtech.com.cn While highly efficient for bioconjugation and material science applications, SPAAC is not a conventional method for the targeted synthesis of small, specifically functionalized molecules like this compound due to the complexity of the required cyclooctyne precursors. nih.gov

Synthetic Pathways to Introduce the Ethyl Substituent and Methanamine Group

Given that direct cycloaddition methods are often not regioselective for the 2,4-disubstitution pattern, the most viable strategies for synthesizing this compound typically involve the post-cyclization modification of a pre-formed triazole ring. This approach separates the challenge of ring formation from the challenge of achieving the correct substitution. A common pathway involves the initial synthesis of a 4-substituted-1H-1,2,3-triazole, followed by regioselective alkylation at the N2 position, and finally, conversion of the C4-substituent into the desired methanamine group.

The key step in this sequence is the regioselective N2-alkylation of the NH-triazole precursor. While N1 alkylation is often the kinetically favored product, the N2-substituted isomer is thermodynamically more stable. researchgate.net Several methods have been developed to preferentially obtain the N2-alkylated product. Research has shown that alkylation of 4,5-disubstituted triazoles favors N2 substitution due to steric hindrance. researchgate.net For 4-monosubstituted triazoles, specific reaction conditions are crucial. One effective method involves the alkylation of 5-aryl-4-trifluoroacetyltriazoles, where using sodium carbonate as a base in dimethylformamide (DMF) as the solvent leads to preferential formation of the 2-substituted triazole. nih.gov

| Alkylating Agent | Base | Solvent | Selectivity (N2:N1 Ratio) | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl (B1604629) bromide | Na₂CO₃ | DMF | 81:19 | High | nih.gov |

| Allyl chloride | Na₂CO₃ | DMF | 83:17 | High | nih.gov |

| Methyl iodide | Na₂CO₃ | DMF | 83:17 | High | nih.gov |

| Ethyl iodide | K₂CO₃ | DMF | >94:6 | 86% | nih.gov |

Other advanced methods for achieving N2-selectivity include gold-catalyzed alkylation with vinyl ethers and N-iodosuccinimide (NIS) mediated reactions with alkenes. nih.govresearchgate.net Once the 2-ethyl-2H-1,2,3-triazole core with a suitable functional group at C4 (e.g., a nitrile or ester) is obtained, standard functional group interconversion, such as the reduction of the nitrile or amide, can be employed to furnish the final methanamine product.

The success of the post-cyclization modification strategy hinges on the availability of suitable 4-substituted-1H-1,2,3-triazole precursors. These are typically synthesized via a Huisgen cycloaddition between an azide source and a terminal alkyne bearing the desired C4 functional group or a precursor to it.

For instance, to obtain a precursor for the C4-methanamine group, one could use an alkyne such as propargylamine (B41283) (or a protected version like N-Boc-propargylamine) in a cycloaddition with an azide. Alternatively, an alkyne with a functional group that can be later converted to an aminomethyl group, such as propiolonitrile (to yield a 4-cyano triazole) or ethyl propiolate (to yield a 4-carboxylate triazole), can be reacted with sodium azide. The subsequent reduction of the cyano or carboxylate group after N2-ethylation would lead to the target molecule.

A less common, alternative strategy involves the direct incorporation of the N2-substituent during the ring-forming reaction. For example, a three-component reaction of an alkyne, an alkylating agent, and an azide source could potentially form the desired isomer. A palladium/copper co-catalyzed reaction has been reported to produce 2-allyl-substituted-1,2,3-triazoles directly from alkynes, allyl methyl carbonate, and TMSN3. nih.gov While this demonstrates the feasibility of direct N2-alkylation during cyclization, adapting such a method for an ethyl group and ensuring high regioselectivity over the N1-isomer remains a significant synthetic challenge. nih.govresearchgate.net

Functional Group Interconversion Methodologies for Methanamine Formation

The introduction of the methanamine group at the 4-position of the 2-ethyl-2H-1,2,3-triazole ring is typically achieved through the conversion of a pre-existing functional group. Common strategies involve the reduction of a nitrile, an azide, or an oxime, or the reductive amination of an aldehyde.

A plausible and widely used method is the reduction of a corresponding azide. The synthesis of a 4-(azidomethyl)-2-ethyl-2H-1,2,3-triazole precursor allows for its subsequent reduction to the desired primary amine. This reduction can be accomplished using various reagents, with catalytic hydrogenation (e.g., H₂, Pd/C) or reagents like lithium aluminum hydride (LiAlH₄) being effective. vanderbilt.edu Another viable route is the reduction of a 2-ethyl-2H-1,2,3-triazole-4-carbonitrile. The nitrile group can be reduced to a primary amine using reagents such as LiAlH₄ or catalytic hydrogenation. vanderbilt.edu

Reductive amination of 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde offers another pathway. The aldehyde can be condensed with ammonia (B1221849) or an ammonia equivalent, followed by reduction of the resulting imine in situ.

The table below summarizes common functional group interconversions for the formation of the methanamine group.

| Precursor Functional Group | Reagents and Conditions for Conversion to Methanamine |

| Azide (-CH₂N₃) | H₂, Pd/C; LiAlH₄; Ph₃P, H₂O |

| Nitrile (-CN) | LiAlH₄; H₂, Raney Ni |

| Aldehyde (-CHO) | 1. NH₃, 2. NaBH₃CN (Reductive Amination) |

| Carboxylic Acid (-COOH) | 1. SOCl₂, 2. NaN₃ (Curtius Rearrangement), 3. H₂O/H⁺ |

Protecting Group Strategies and Deprotection Techniques

In multistep syntheses of complex molecules like this compound, protecting groups are often essential to mask reactive functional groups and prevent unwanted side reactions. jocpr.comcem.com The choice of a protecting group depends on its stability to the reaction conditions employed in subsequent steps and the ease of its selective removal.

For the synthesis of the target compound, if the methanamine moiety is introduced early in the synthetic sequence, the primary amine may require protection during subsequent reactions. Common protecting groups for amines include carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically stable under a variety of conditions but can be readily removed with acid (e.g., trifluoroacetic acid). The Cbz group is stable to acidic and basic conditions and is commonly removed by catalytic hydrogenation.

If the synthesis involves functional groups that are sensitive to the conditions required for triazole formation or modification, these may also need protection. For instance, if a starting material contains a hydroxyl group, it could be protected as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBDMS) or a benzyl ether.

The following table outlines some common protecting groups and their deprotection methods relevant to the synthesis of the target compound.

| Functional Group to Protect | Protecting Group | Deprotection Reagents and Conditions |

| Primary Amine (-NH₂) | tert-Butyloxycarbonyl (Boc) | Trifluoroacetic acid (TFA), HCl in dioxane |

| Primary Amine (-NH₂) | Benzyloxycarbonyl (Cbz) | H₂, Pd/C (Hydrogenolysis) |

| Hydroxyl (-OH) | tert-Butyldimethylsilyl (TBDMS) | Tetrabutylammonium fluoride (B91410) (TBAF) |

| Hydroxyl (-OH) | Benzyl (Bn) | H₂, Pd/C (Hydrogenolysis) |

Alternative Synthetic Routes and Comparative Analysis of Efficiency

The synthesis of this compound can be approached through various routes, each with its own advantages and disadvantages in terms of efficiency, step economy, and scalability.

One-Pot vs. Multi-Step Synthesis Considerations

One-Pot Synthesis: One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer a more efficient alternative. rsc.orgnih.govresearchgate.net For the target molecule, a one-pot procedure could involve the in-situ formation of an azide, followed by a cycloaddition and subsequent functional group modification. Such strategies are generally more environmentally friendly due to reduced solvent and energy consumption. rsc.orgrsc.org However, the compatibility of all reagents and intermediates in a single pot can be a significant challenge to overcome.

A comparative analysis is presented in the table below:

| Aspect | One-Pot Synthesis | Multi-Step Synthesis |

| Efficiency | High step and atom economy | Lower overall yield due to multiple purifications |

| Time | Significantly faster | Time-consuming |

| Cost | Generally lower cost (less solvent, energy, and labor) | Higher cost |

| Optimization | More complex to optimize due to multiple interacting components | Easier to optimize individual steps |

| Purification | Can be more challenging | Simpler, with purification at each step |

Reaction Mechanisms of 2 Ethyl 2h 1,2,3 Triazol 4 Yl Methanamine Transformations

Mechanistic Investigations of Triazole Ring Stability

The 1,2,3-triazole ring is a five-membered aromatic heterocycle characterized by significant stability. This stability arises from a delocalized 6π-electron system, which makes the ring resistant to many chemical transformations, including hydrolysis, oxidation, and reduction, as well as thermal and acidic conditions. frontiersin.orgguidechem.com

Computational studies using Density Functional Theory (DFT) have quantified the relative energies of triazole tautomers, consistently identifying the N2-H form as the most stable isomer across various substitution patterns at the carbon atoms. researchgate.netscielo.br This intrinsic preference for N2-substitution is a key mechanistic principle underpinning the stability of the title compound.

| Tautomer | Relative Energy (kJ/mol) vs. N2-H Tautomer | Reference |

|---|---|---|

| 2H-1,2,3-triazole | 0 (Most Stable) | researchgate.net |

| 1H-1,2,3-triazole | +20.52 | researchgate.net |

Despite its high stability, the triazole ring can undergo cleavage under extreme conditions. For instance, flash vacuum pyrolysis at temperatures around 500 °C can induce the elimination of molecular nitrogen (N2) to yield an aziridine (B145994) ring. wikipedia.org However, such conditions are far harsher than those used for typical organic transformations.

Reactivity Studies of the Methanamine Moiety

The primary locus of reactivity in (2-ethyl-2H-1,2,3-triazol-4-yl)methanamine is the methanamine (-CH₂NH₂) side chain. This group can participate in reactions through both nucleophilic and electrophilic mechanisms.

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile. This allows it to react with a wide array of electrophilic species. The mechanism of these reactions typically involves the attack of the amine nitrogen on an electron-deficient center.

Key nucleophilic transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amide linkages.

Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.

Condensation with Carbonyls: Reaction with aldehydes and ketones to form imines (Schiff bases) via a nucleophilic addition-elimination mechanism.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

The triazole ring itself is generally considered to be electron-withdrawing, which can slightly decrease the basicity and nucleophilicity of the attached amine compared to a simple alkylamine. However, the fundamental nucleophilic character of the primary amine remains its dominant chemical feature.

| Electrophile Class | Reaction Type | Product Functional Group |

|---|---|---|

| Acyl Halide (R-COCl) | Acylation | Amide |

| Aldehyde (R-CHO) | Condensation | Imine (Schiff Base) |

| Alkyl Halide (R-X) | Alkylation | Secondary Amine |

| α,β-Unsaturated Ketone | Michael Addition | β-Amino Ketone |

The methanamine moiety can be transformed from a nucleophile into a reactive electrophilic intermediate. The most significant mechanism for this activation is diazotization. Treatment of the primary amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, converts the amino group into a diazonium salt (-CH₂N₂⁺).

The resulting alkyldiazonium ion is highly unstable because the dinitrogen moiety (N₂) is an exceptionally good leaving group. This intermediate can then undergo rapid substitution reactions, often through an Sₙ1 or Sₙ2 pathway, where the N₂ is displaced by a wide variety of nucleophiles. This two-step mechanism provides a powerful route to replace the amino group with other functionalities, such as hydroxyl (-OH), halides (-Cl, -Br), or cyanide (-CN), thereby enabling extensive derivatization of the molecule at the methylene (B1212753) position.

Influence of the 2-Ethyl Substituent on Reaction Kinetics and Thermodynamics

The ethyl group at the N-2 position exerts both steric and electronic influences that affect the kinetics and thermodynamics of reactions.

Thermodynamic Influence : As previously noted, the N2-position is the most thermodynamically stable location for a substituent on the 1,2,3-triazole ring. researchgate.netnih.gov The presence of the ethyl group permanently fixes the molecule in this favored isomeric form, precluding any potential tautomerization to the less stable N1-isomer that could occur with an N-H triazole.

Kinetic and Steric Influence : The ethyl group provides steric bulk around the N-2 and N-3 atoms of the triazole ring. This steric hindrance is a key factor in directing the regioselectivity during the synthesis of N2-substituted triazoles, where alkylating agents are sterically discouraged from attacking the adjacent N1 or N3 positions when the C4 and C5 positions are also substituted. researchgate.netscielo.br While the triazole ring of the title compound is generally unreactive, the ethyl group would kinetically hinder the approach of any reagents towards the N-3 nitrogen. For reactions involving the C4-methanamine side chain, the steric effect of the N-ethyl group is minimal due to its distance from the reactive amine.

Electronic Influence : As an alkyl group, the ethyl substituent acts as a weak electron-donating group through induction. This effect slightly increases the electron density of the aromatic triazole ring compared to an unsubstituted N-H triazole. However, this electronic influence is generally considered minor compared to the overriding stability of the aromatic system and the steric effects of the substituent. Studies have shown that the electron-donating or withdrawing nature of substituents has a less pronounced effect on the relative stability of tautomers compared to steric interactions. researchgate.net

| Effect Type | Description | Impact on Reactivity/Stability |

|---|---|---|

| Thermodynamic | Locks the molecule in the most stable N2-substituted isomeric form. | Enhances overall molecular stability; prevents tautomerization. |

| Steric | Provides bulk around the N2 and N3 atoms of the ring. | Minimal impact on side-chain reactivity; directs regioselectivity during ring synthesis. |

| Electronic | Weakly electron-donating via inductive effect. | Slightly increases electron density in the triazole ring; a minor influence on kinetics. |

Elucidation of Side Reactions and Byproduct Formation Mechanisms

Given the stability of the 2-ethyl-2H-1,2,3-triazole scaffold, side reactions involving ring-opening or rearrangement are uncommon under standard synthetic conditions. The most pertinent mechanisms for byproduct formation relate to the initial synthesis of the molecule and the subsequent functionalization of its side chain.

The primary side reaction of concern is the formation of regioisomers during the N-alkylation step to produce the core structure. The alkylation of a 4-(aminomethyl)-1H-1,2,3-triazole precursor can mechanistically proceed at either the N-1 or N-2 position, leading to a mixture of products. researchgate.net

(1-ethyl-1H-1,2,3-triazol-4-yl)methanamine (N1-isomer) : This is the most common byproduct. Its formation occurs via the kinetically favored, though thermodynamically less stable, pathway of alkylation at the N1 position. researchgate.net

This compound (N2-isomer) : This is the desired, thermodynamically more stable product.

The ratio of these isomers is highly dependent on reaction conditions such as the solvent, base, temperature, and the presence of any catalysts. researchgate.netscielo.br Reaction schemes designed to favor thermodynamic control (e.g., higher temperatures, longer reaction times) typically yield a higher proportion of the desired N2-isomer. researchgate.netresearchgate.net

In transformations targeting the methanamine side chain, potential side reactions include:

Over-alkylation : During alkylation reactions, the primary amine can react further to form tertiary amines or even quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used or if the reaction is not carefully controlled.

Polymerization : Under harsh conditions, reactive intermediates could potentially lead to polymerization, although this is less common.

Advanced Structural Analysis of 2 Ethyl 2h 1,2,3 Triazol 4 Yl Methanamine

Crystallographic Analysis of (2-ethyl-2H-1,2,3-triazol-4-yl)methanamine

Single-Crystal X-ray Diffraction Studies

No published single-crystal X-ray diffraction data for this compound could be located. Therefore, information regarding its crystal system, space group, unit cell dimensions, and precise bond lengths and angles is currently unavailable.

Polymorphism and Co-crystallization Investigations

There are no studies available in the scientific literature concerning the polymorphism or co-crystallization of this compound.

Solution-State Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR Techniques for Structural Elucidation

Specific 2D NMR studies (such as COSY, HSQC, HMBC) for the complete structural elucidation of this compound have not been reported. As a result, detailed tables of proton (¹H) and carbon (¹³C) chemical shifts and coupling constants are not available.

Dynamic NMR for Conformational Dynamics

There is no information available from dynamic NMR studies regarding the conformational dynamics or any potential rotational barriers within the this compound molecule in solution.

Vibrational Spectroscopy for Molecular Fingerprinting

Published infrared (IR) or Raman spectra for this compound are not available. Therefore, a table of characteristic vibrational frequencies for its functional groups cannot be provided.

Infrared (IR) Spectroscopy Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is predicted to exhibit a series of characteristic absorption bands corresponding to its distinct structural features: the primary amine, the N-ethyl substituted triazole ring, and the methylene (B1212753) bridge.

Key expected vibrational modes include:

N-H Stretching: The primary amine (-NH₂) group would typically show two medium to weak absorption bands in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl (-CH₂CH₃) and methylene (-CH₂-) groups are expected in the 2850-3000 cm⁻¹ range.

C=N and N=N Stretching: The 1,2,3-triazole ring contains both C=N and N=N bonds. Their stretching vibrations are expected to appear in the fingerprint region, typically between 1400 cm⁻¹ and 1650 cm⁻¹. These bands can be useful "marker bands" for the triazole ring system. nih.gov

N-H Bending: The scissoring vibration of the primary amine group is anticipated to produce a medium to strong band around 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds (both in the ring and the aminomethyl group) would likely be observed in the 1000-1350 cm⁻¹ region.

A summary of the predicted characteristic IR absorption bands is presented in the interactive data table below.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium - Weak |

| Aliphatic C-H Stretch | Ethyl, Methylene | 2850 - 3000 | Medium - Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 | Medium - Strong |

| C=N / N=N Ring Stretch | 1,2,3-Triazole Ring | 1400 - 1650 | Medium - Weak |

| C-N Stretch | Amine, Triazole Ring | 1000 - 1350 | Medium |

Raman Spectroscopy Applications

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing vibrations of the triazole ring.

The symmetric breathing vibrations of the triazole ring are often strong and sharp in the Raman spectrum, providing a clear fingerprint for the heterocyclic core. researchgate.net The C-C bond of the ethyl group and the C-H symmetric stretching and bending modes are also expected to be Raman active. The N=N bond, being symmetric, might give a more intense Raman signal compared to its IR absorption. The application of Raman spectroscopy would thus be invaluable in confirming the integrity of the triazole ring structure and providing a more complete vibrational profile of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound. For this compound, high-resolution and tandem mass spectrometry techniques would provide definitive structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which in turn allows for the determination of its elemental formula. youtube.com For this compound, the molecular formula is C₅H₁₀N₄.

The theoretical monoisotopic mass of the neutral molecule is 126.09055 Da. HRMS analysis would be expected to confirm this mass to within a few parts per million (ppm), providing strong evidence for the compound's elemental composition. The table below lists the predicted exact masses for various common adducts that would be observed in an HRMS experiment.

| Adduct Ion | Molecular Formula | Predicted m/z |

| [M+H]⁺ | [C₅H₁₁N₄]⁺ | 127.09782 |

| [M+Na]⁺ | [C₅H₁₀N₄Na]⁺ | 149.07977 |

| [M+K]⁺ | [C₅H₁₀N₄K]⁺ | 165.05370 |

| [M-H]⁻ | [C₅H₉N₄]⁻ | 125.08327 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the protonated molecule [M+H]⁺) to produce a series of product ions. libretexts.org The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms.

For the [M+H]⁺ ion of this compound (m/z 127.09782), several fragmentation pathways can be predicted based on the known fragmentation behavior of amines and heterocyclic compounds. libretexts.orgnih.gov

Key predicted fragmentation pathways include:

Loss of the ethyl group: Cleavage of the N-ethyl bond could result in the loss of an ethene molecule (C₂H₄, 28.0313 Da) via a rearrangement, leading to a fragment ion at m/z 99.06652.

Loss of ammonia (B1221849): Cleavage of the C-N bond of the aminomethyl group could lead to the loss of ammonia (NH₃, 17.0265 Da), resulting in an ion at m/z 110.07132.

Ring cleavage: The triazole ring itself can undergo fragmentation. A characteristic loss for 1,2,3-triazoles is the elimination of a molecule of nitrogen (N₂, 28.0061 Da), which would produce a fragment ion at m/z 99.09172.

The analysis of these characteristic fragment ions and neutral losses in the MS/MS spectrum would provide conclusive evidence for the structure of this compound.

Theoretical and Computational Studies of 2 Ethyl 2h 1,2,3 Triazol 4 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic structure of (2-ethyl-2H-1,2,3-triazol-4-yl)methanamine. These methods offer a detailed description of electron distribution and energy levels, which are crucial for predicting the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the ground state properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the optimized molecular geometry, electronic energies, and frontier molecular orbitals (HOMO and LUMO). acs.orgirjweb.comekb.eg The energy difference between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com

The ethyl group at the N2 position and the methanamine group at the C4 position of the triazole ring influence the electronic properties. DFT calculations can quantify these effects by mapping the electron density and electrostatic potential. For instance, the nitrogen-rich triazole ring is expected to be a region of high electron density.

Table 1: Calculated Ground State Properties of a Model 1,2,3-Triazole Derivative using DFT

| Property | Value |

|---|---|

| Total Energy (Hartree) | -415.78 |

| HOMO Energy (eV) | -6.98 |

| LUMO Energy (eV) | 0.54 |

| Energy Gap (eV) | 7.52 |

| Dipole Moment (Debye) | 3.21 |

Note: These are representative values for a model compound calculated at the B3LYP/6-31G level and are intended for illustrative purposes.*

For higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. nih.govnih.gov While computationally more demanding, these methods provide a more precise description of electron correlation, leading to more accurate energies and molecular properties. nih.gov Ab initio calculations are particularly valuable for benchmarking DFT results and for studying systems where electron correlation plays a critical role. For 1,2,3-triazole systems, ab initio methods have been used to study electronic excitation energies and ionization potentials with good agreement with experimental data. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound over time. These simulations provide insights into the molecule's dynamic behavior, including the rotation of the ethyl and methanamine side chains.

A critical component of accurate MD simulations is the force field, which defines the potential energy of the system as a function of its atomic coordinates. For novel molecules like this compound, existing force fields may not have adequate parameters. Therefore, the development and validation of specific force field parameters are often necessary. nih.gov This process typically involves fitting parameters to reproduce high-level quantum chemical calculations of molecular geometries, vibrational frequencies, and potential energy surfaces. nih.gov For triazole-based peptidomimetics, force fields compatible with AMBER have been developed to accurately model their conformational features. nih.gov

The surrounding solvent can significantly influence the conformation and reactivity of a molecule. MD simulations can explicitly model solvent molecules, providing a detailed picture of solute-solvent interactions. For a polar molecule like this compound, polar solvents such as water are expected to stabilize certain conformations through hydrogen bonding with the methanamine group and the triazole nitrogens. Computational studies on similar triazole compounds have utilized continuum models like the Polarizable Continuum Model (PCM) to account for solvent effects on electronic structure and stability. ekb.eg These studies indicate that solvent polarity can alter the relative energies of different conformers. ekb.eg

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, which can aid in the structural characterization of this compound.

DFT and ab initio calculations can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. nih.govresearchgate.net The calculated frequencies are often scaled to better match experimental data. acs.org Such calculations can help in assigning specific vibrational modes to the functional groups within the molecule, such as the N-H and C-H stretches of the methanamine and ethyl groups, and the characteristic vibrations of the triazole ring. nih.govresearchgate.netresearchgate.net

Table 2: Predicted Vibrational Frequencies for a Model 2H-1,2,3-Triazole

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C-H stretch (triazole) | 3142 |

| N-H stretch | 3450 |

| C-H stretch (ethyl) | 2980 |

| Ring stretch | 1496 |

| CH₂ bend | 1450 |

Note: These are representative values for a model compound and are intended for illustrative purposes. Experimental values may vary.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.comnih.gov These calculations can predict the ¹H and ¹³C NMR spectra, providing valuable information for structural elucidation by correlating the chemical shifts with the electronic environment of each nucleus. mdpi.comnih.gov The conformational analysis of functionalized 1,2,3-triazoles has been successfully carried out by correlating calculated and experimental NMR chemical shifts. nih.gov

Computational NMR Chemical Shift Prediction

Computational Nuclear Magnetic Resonance (NMR) chemical shift prediction is a valuable tool for structural elucidation and confirmation. The Gauge-Independent Atomic Orbital (GIAO) method, often employed within Density Functional Theory (DFT), is a standard approach for calculating the NMR shielding tensors, which are then converted into chemical shifts.

For a molecule like this compound, DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, could be used to predict the ¹H and ¹³C chemical shifts. nih.gov The accuracy of these predictions is often enhanced by using a reference compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

While specific predicted data for this compound is not available, a hypothetical data table based on general knowledge of similar structures is presented below for illustrative purposes. The predicted chemical shifts would be highly dependent on the optimized geometry of the molecule and the computational method employed.

Hypothetical Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Triazole C4 | 145.0 - 150.0 | - |

| Triazole C5 | 120.0 - 125.0 | 7.5 - 8.0 |

| Methylene (B1212753) (CH₂) | 35.0 - 40.0 | 3.8 - 4.2 |

| Ethyl CH₂ | 48.0 - 52.0 | 4.3 - 4.7 |

| Ethyl CH₃ | 14.0 - 16.0 | 1.4 - 1.6 |

| Amino (NH₂) | - | 1.5 - 2.5 (broad) |

Note: This table is illustrative and not based on actual published computational data for the specific compound.

Computational IR and Raman Spectra Prediction

Computational methods can also predict the vibrational spectra (Infrared and Raman) of molecules. These predictions are based on the calculation of the harmonic vibrational frequencies at the optimized geometry of the molecule. DFT methods are commonly used for this purpose. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

For this compound, a computational analysis would reveal characteristic vibrational modes. For instance, the N-H stretching vibrations of the primary amine group would be expected in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the ethyl and methylene groups would appear around 2800-3000 cm⁻¹. The triazole ring would exhibit characteristic ring stretching and deformation modes.

Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| N-H stretch (asymmetric) | ~3450 | Medium |

| N-H stretch (symmetric) | ~3350 | Medium |

| C-H stretch (triazole) | ~3100 | Strong |

| C-H stretch (aliphatic) | 2850 - 2980 | Strong |

| C=N stretch (triazole) | 1400 - 1500 | Medium |

| N-N stretch (triazole) | 1100 - 1200 | Weak |

| C-N stretch | 1000 - 1100 | Medium |

Note: This table is illustrative and not based on actual published computational data for the specific compound.

Computational Mechanistic Studies of this compound Reactions

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying stationary points, such as reactants, products, intermediates, and, crucially, transition states.

Transition State Elucidation

For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to locate the transition state structures. A transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. The nature of this imaginary frequency corresponds to the motion of the atoms along the reaction coordinate.

For example, in the context of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for synthesizing 1,2,3-triazoles, computational studies on related systems have elucidated the structures of key intermediates and transition states. mdpi.com These studies help in understanding the regioselectivity and efficiency of such reactions.

Reaction Coordinate Analysis

Once a transition state is located, a reaction coordinate analysis, often through an Intrinsic Reaction Coordinate (IRC) calculation, can be performed. An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products. This analysis provides a detailed picture of the geometric changes that occur during the reaction and helps to confirm that the located transition state indeed connects the desired reactants and products.

By analyzing the energy profile along the reaction coordinate, important thermodynamic and kinetic parameters, such as the activation energy and the heat of reaction, can be determined. While no specific reaction coordinate analyses for this compound are available in the literature, such studies would be invaluable for understanding its reactivity and designing new synthetic routes.

Chemical Reactivity and Derivatization Strategies for 2 Ethyl 2h 1,2,3 Triazol 4 Yl Methanamine

Amine Functional Group Derivatization

The primary amine of (2-ethyl-2H-1,2,3-triazol-4-yl)methanamine is a key site for derivatization, allowing for the introduction of a wide array of substituents through reactions such as acylation, alkylation, and nucleophilic substitution.

The primary amine can be readily acylated by reacting with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct. While specific studies on the acylation of this compound are not extensively documented, the reactivity is analogous to that of other primary amines. For instance, the acylation of NH-1,2,3-triazoles has been studied, leading to the formation of N-acyl-1,2,3-triazoles, which are key intermediates in denitrogenative transformations. rsc.orgrsc.orgchemrxiv.orgresearchgate.net

Alkylation of the amine group can be achieved using alkyl halides. researchgate.net This reaction introduces alkyl substituents onto the nitrogen atom, leading to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. N-alkylation of NH-1,2,3-triazoles with alkyl halides in the presence of a base like potassium carbonate in DMF has been shown to be a regioselective process. scilit.com Acid-catalyzed alkylation of NH-1,2,3-triazoles with alcohols has also been reported as an efficient method for synthesizing N-alkylated 1,2,3-triazoles. researchgate.net

| Reaction Type | Reagent Class | Product Class | Typical Conditions |

| Acylation | Acyl Halides, Anhydrides | Amides | Base (e.g., triethylamine, pyridine), aprotic solvent |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Base (e.g., K2CO3), polar aprotic solvent (e.g., DMF) |

| Alkylation | Alcohols | Secondary/Tertiary Amines | Lewis or Brønsted acid catalyst |

The primary amine of this compound can condense with aldehydes or ketones to form imines (Schiff bases). This reaction is typically reversible and is often carried out under conditions that favor the removal of water.

As mentioned previously, amides are readily formed through acylation. The resulting triazole-containing amides can serve as important intermediates in the synthesis of more complex molecules. The 1,2,3-triazole ring is a known bioisostere for the amide bond, making these derivatives of interest in medicinal chemistry. chimia.chnih.gov The synthesis of 1,2,3-triazole-4-carboxamides has been achieved through organocatalytic strategies. frontiersin.org

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. As such, this compound can participate in various nucleophilic substitution reactions. For example, it can react with electrophilic centers to form new carbon-nitrogen bonds. While direct examples with this specific compound are limited, the principle is well-established for primary amines in heterocyclic systems. For instance, the amine group of 5-amino-1,2,3-triazoles can undergo Buchwald-Hartwig cross-coupling reactions with aryl halides to form 5-(arylamino)-1,2,3-triazoles. nih.govmdpi.com

Modification of the Triazole Ring System

The 1,2,3-triazole ring is an aromatic system, which contributes to its stability. nih.govreddit.comwikipedia.org Modification of the ring itself is less common than derivatization of its substituents.

| Substrate | Reagent | Product | Observation | Reference |

| 1-substituted 1,2,3-triazole 4,5-diesters | NaBH4 | 1-substituted 5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate | Regioselective reduction of the C(5) ester group. The triazole ring remains intact. | mdpi.com |

The 1,2,3-triazole ring is considered an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. nih.gov Consequently, it is generally deactivated towards electrophilic aromatic substitution on the ring carbons. Electrophilic attack, when it occurs, typically happens at the nitrogen atoms. nih.govosi.lvresearchgate.net The presence of one pyrrole-type and two pyridine-type nitrogen atoms makes the 1,2,3-triazole ring very stable and difficult to quaternize. nih.gov However, it can undergo electrophilic substitution at nitrogen. nih.gov In contrast, some activated triazole systems, such as 2-phenyltriazole 1-oxides, are activated at the C-5 position towards both electrophilic and nucleophilic attack. researchgate.net For a simple 2-substituted 1,2,3-triazole like the one in the title compound, direct electrophilic substitution on the carbon atoms of the triazole ring is not a favored reaction pathway.

Exploration of Metal Coordination Chemistry with this compound

The 1,2,3-triazole ring system, along with the appended aminomethyl group, presents multiple potential coordination sites for metal ions. The nitrogen atoms of the triazole ring can act as Lewis bases, and the primary amine can also participate in coordination. This makes this compound a potentially versatile ligand for the formation of coordination complexes with various transition metals.

The coordination chemistry of 1,2,3- and 1,2,4-triazole (B32235) derivatives has been a subject of considerable research. Triazoles are known to act as bridging or terminal ligands, coordinating to metal centers through their nitrogen atoms. The specific coordination mode is influenced by factors such as the metal ion, the solvent system, and the presence of other substituents on the triazole ring.

For instance, studies on other triazole derivatives have shown their ability to form complexes with a range of metal ions, including zinc(II), copper(II), and nickel(II). nih.govnih.govufv.br Zinc(II) complexes with Schiff bases derived from 4-amino-5-hydrazino-1,2,4-triazoles have been synthesized and characterized. nih.gov Similarly, copper(II) and zinc(II) compounds with 3-substituted-1H-1,2,4-triazole-5-amine have been prepared and their structures elucidated. ufv.br The coordination in these complexes often involves the nitrogen atoms of the triazole ring and other donor atoms present in the ligand.

In the case of this compound, it can be postulated that it could act as a bidentate ligand, coordinating to a metal center through one of the triazole nitrogen atoms and the nitrogen of the aminomethyl group, forming a stable five-membered chelate ring. The coordination environment around the metal ion would then be completed by other ligands or counter-ions.

The synthesis of such complexes would typically involve the reaction of a metal salt (e.g., chloride, acetate, or nitrate) with the ligand in a suitable solvent. Characterization of the resulting complexes would rely on techniques such as FT-IR spectroscopy to observe shifts in the N-H and C=N stretching frequencies upon coordination, as well as single-crystal X-ray diffraction to determine the precise coordination geometry.

The table below provides a hypothetical overview of potential metal complexes with this compound, based on the known coordination chemistry of similar triazole-containing ligands.

| Metal Ion | Potential Complex Formula | Postulated Coordination Mode | Potential Geometry |

| Copper(II) | [Cu(L)2]Cl2 | Bidentate (Ntriazole, Namine) | Square Planar or Distorted Octahedral |

| Zinc(II) | [Zn(L)2Cl2] | Bidentate (Ntriazole, Namine) | Tetrahedral |

| Nickel(II) | Ni(L)32 | Bidentate (Ntriazole, Namine) | Octahedral |

| L = this compound |

The exploration of the metal coordination chemistry of this compound holds promise for the development of new materials with interesting structural and electronic properties.

In Vitro Biological Activity and Mechanistic Insights Excluding Human Clinical Data

Assessment of Biological Interactions in Model Systems

Enzyme Inhibition Assays (Cell-Free Systems)

There is no specific data available from cell-free enzyme inhibition assays for (2-ethyl-2H-1,2,3-triazol-4-yl)methanamine. However, the broader family of 1,2,3-triazole derivatives has been investigated for inhibitory activity against various enzymes. For instance, certain 1H-1,2,3-triazole analogs have demonstrated moderate inhibitory potential against carbonic anhydrase-II. frontiersin.org Another study on 1,2,4-triazole (B32235) derivatives reported significant inhibition of acetylcholinesterase, with some compounds showing IC50 values in the micromolar range. nih.gov While these findings are for structurally different triazole isomers, they highlight the potential of the triazole nucleus to interact with enzyme active sites.

Table 1: Enzyme Inhibition Data for Structurally Related Triazole Analogs

| Compound Class | Enzyme Target | IC50 Values |

|---|---|---|

| 1H-1,2,3-Triazole Analogs | Carbonic Anhydrase-II | Moderate Inhibition |

| 1,2,4-Triazole Derivatives | Acetylcholinesterase | Micromolar Range |

| 1,2,4-Triazole Derivatives | Butyrylcholinesterase | Micromolar Range |

| 1,2,4-Triazole Derivatives | α-Glucosidase | Micromolar Range |

This table is illustrative and based on data for different classes of triazole compounds, not this compound itself.

Receptor Binding Studies (Non-Human Derived Receptors)

Specific receptor binding data for this compound involving non-human derived receptors have not been reported. Research on structurally related 1H- researchgate.netnih.govnih.govtriazole 4-carboxamide analogues has shown high affinity and selectivity for the σ2 receptor, with some compounds exhibiting Ki values in the low nanomolar range. nih.gov These studies, however, were conducted on human receptors. Another series of N-substituted-1,2,3-triazole derivatives was synthesized and evaluated as cannabinoid ligands, but they did not show significant activity at the CB1 receptor. arkat-usa.org

Exploration of Molecular Targets and Pathways (Pre-Clinical Models)

The exploration of molecular targets and pathways for this compound is an area that requires further investigation. The following sections outline findings from related compounds in pre-clinical models.

Mechanism of Action Studies in Prokaryotic Systems

While a specific mechanism of action for this compound in prokaryotic systems has not been elucidated, the general class of 1,2,3-triazoles is known to exhibit antimicrobial properties. nih.govtandfonline.com The triazole ring can participate in various non-covalent interactions with biological targets. researchgate.net For some antimicrobial triazole derivatives, it is believed that they may interfere with bacterial cell wall synthesis or other essential cellular processes. For example, certain 1,2,3-triazole glycoside derivatives are thought to bind to the D-Ala-D-Ala portion of bacterial cell wall precursors through hydrogen bonding, similar to the mechanism of vancomycin. nih.gov

Cellular Assays in Non-Mammalian Cell Lines

There is no specific data from cellular assays in non-mammalian cell lines for this compound. However, numerous studies have evaluated the antimicrobial activity of various 1,2,3-triazole derivatives against a range of microorganisms. For instance, novel metronidazole (B1676534) 1H-1,2,3-triazole derivatives have shown potent activity against both fungal and bacterial strains. beilstein-journals.org Similarly, newly synthesized thiazolyl-1,2,3-triazolyl-alcohol derivatives have been screened for in vitro antibacterial activity against Escherichia coli and Staphylococcus albus, and for antifungal activity against Candida albicans and Aspergillus niger, with some compounds showing promising minimum inhibitory concentrations (MIC). epa.gov

Table 2: Antimicrobial Activity of Representative 1,2,3-Triazole Analogs

| Compound Series | Test Organism | Activity (MIC) |

|---|---|---|

| Thiazolyl-1,2,3-triazolyl-alcohols | Aspergillus niger | 31.25-62.5 µg/mL |

| Thiazolyl-1,2,3-triazolyl-alcohols | Staphylococcus albus | Good Activity |

| Metronidazole 1H-1,2,3-triazole derivatives | Fungal and Bacterial Strains | Potent Inhibition |

This table presents data from studies on various 1,2,3-triazole derivatives and is not specific to this compound.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Specific structure-activity relationship (SAR) studies focusing on analogs of this compound are not available. However, broader SAR studies on 1,2,3-triazole derivatives have provided some general principles. For instance, in a series of 1H-1,2,3-triazole-4-carboxamides designed as PXR inhibitors, the nature and position of substituents on the phenyl rings attached to the triazole core were found to be critical for activity. nih.gov In another study on σ2 receptor ligands, the substitution pattern on the 1-position of the 1H- researchgate.netnih.govnih.govtriazole 4-carboxamide ring significantly influenced binding affinity and selectivity. nih.gov These studies underscore the importance of the substitution pattern on the triazole ring for determining biological activity. The ethyl group at the 2-position and the methanamine group at the 4-position of the target compound represent a specific substitution pattern for which SAR data is needed to understand its contribution to biological activity.

Information regarding the in vitro biological activity of this compound is not available in the currently accessible scientific literature.

Extensive searches of scholarly databases and scientific publications did not yield any specific studies on the in vitro biological activity, mechanistic insights, or structure-activity relationships of this compound or its derivatives. The provided outline requires a detailed analysis of the impact of amine derivatization and triazole ring substitution on the biological response of this specific compound, as well as a comparative analysis with known bioactive triazole derivatives.

Due to the absence of research data on this compound, it is not possible to generate a scientifically accurate article that adheres to the strict and specific requirements of the user's request. The following sections, as outlined in the prompt, cannot be addressed with factual information pertaining to the target compound:

Comparative Analysis with Known Bioactive Triazole DerivativesWhile there is a vast body of literature on the biological activities of various 1,2,3-triazole derivatives, a meaningful comparative analysis is not feasible without any biological data for the reference compound, this compound.

General principles of structure-activity relationships for the broader class of 1,2,3-triazoles exist; however, applying these generalizations to a specific, unstudied compound would be speculative and would not meet the required standards of scientific accuracy for this article.

Therefore, this article cannot be generated as requested due to the lack of available scientific data on the specified chemical compound.

Future Research Directions and Translational Perspectives for 2 Ethyl 2h 1,2,3 Triazol 4 Yl Methanamine

Development of Novel Synthetic Methodologies for Industrial Scale-Up

The efficient synthesis of (2-ethyl-2H-1,2,3-triazol-4-yl)methanamine is paramount for its potential application in various fields. Future research will likely focus on developing scalable, cost-effective, and sustainable synthetic routes. A key area of exploration is the adaptation of modern catalytic methods that have revolutionized triazole synthesis. researchgate.net

One of the most prominent methods for creating 1,2,3-triazole rings is the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is the cornerstone of "click chemistry". chemijournal.comchemijournal.com However, CuAAC typically yields 1,4-disubstituted triazoles. The synthesis of the 2,4-disubstituted isomer, as in the target compound, requires alternative strategies. Research into regioselective N2-alkylation of a pre-formed 4-substituted-1H-1,2,3-triazole or direct cycloaddition pathways favoring the 2,4-isomer is a critical research direction.

For industrial scale-up, transitioning from laboratory-scale synthesis to large-volume production presents challenges in purification, safety, and cost. Future methodologies must address these aspects. A second-generation process for a similar compound, 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, successfully utilized a Cu2O-catalyzed, ligand-free Ullmann–Goldberg coupling, demonstrating a pathway to vastly improved and scalable manufacturing. researchgate.net The development of continuous flow processes, which can offer better control over reaction parameters and enhance safety, represents another important avenue for industrial production.

Table 1: Potential Synthetic Strategies for Industrial Scale-Up

| Methodology | Potential Advantages | Key Research Focus |

| Regioselective N-Alkylation | Utilizes readily available 1H-1,2,3-triazole precursors. | Optimization of reaction conditions (catalyst, solvent, temperature) to maximize N2-isomer yield over the N1-isomer. |

| Metal-Catalyzed Cycloaddition | Potential for high efficiency and regioselectivity. mdpi.com | Screening of alternative metal catalysts (e.g., Ruthenium, Iridium) that may favor the formation of the 2,4-disubstituted product. mdpi.com |

| Continuous Flow Synthesis | Enhanced safety, improved heat and mass transfer, potential for automation. | Reactor design, optimization of residence time, and integration of in-line purification steps. |

| Enzyme-Catalyzed Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Discovery and engineering of enzymes capable of catalyzing the specific triazole formation. |

Exploration of this compound as a Ligand in Catalysis

The molecular structure of this compound, featuring multiple nitrogen atoms, makes it an attractive candidate for exploration as a ligand in coordination chemistry and catalysis. The triazole ring itself can coordinate with metal ions, and the additional primary amine on the methanamine substituent provides another potential coordination site. chemijournal.comchemijournal.com This allows the molecule to potentially act as a bidentate or even a bridging ligand, forming stable complexes with a variety of transition metals.

Research in this area would involve synthesizing organometallic complexes with metals such as copper, palladium, ruthenium, zinc, and aluminum. researchgate.netcsic.es The electronic and steric properties of the ligand could be fine-tuned by modifying the ethyl group or the substituents on the amine. These novel complexes could then be screened for catalytic activity in a range of important organic transformations. For example, bis(1,2,3-triazol-1-yl)methane derivatives have been successfully used to create aluminum and zinc complexes that catalyze the formation of polyether and polycarbonate materials, respectively. csic.es The unique N2-substitution pattern of this compound might impart distinct stability or reactivity to its metal complexes compared to the more common N1-substituted isomers.

Table 2: Potential Catalytic Applications of Metal Complexes

| Metal Center | Potential Catalytic Reaction | Rationale |

| Copper (Cu) | Azide-Alkyne Cycloaddition (Click Chemistry) | Triazole ligands are known to stabilize the active Cu(I) oxidation state. mdpi.com |

| Palladium (Pd) | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Nitrogen-based ligands are essential for stabilizing Pd catalysts and facilitating oxidative addition/reductive elimination cycles. researchgate.net |

| Ruthenium (Ru) | Metathesis, Hydrogenation, Cycloadditions | Ru-complexes are versatile catalysts; triazole ligands can modulate their reactivity and selectivity. mdpi.com |

| Zinc (Zn) / Aluminum (Al) | Ring-Opening Polymerization | The ligand could support catalysts for the synthesis of biodegradable polymers like polycarbonates. csic.es |

Integration into Advanced Materials Science Research

The functional groups present in this compound make it a versatile building block for the synthesis of advanced functional materials. researchgate.net The primary amine allows for its covalent incorporation into polymer backbones or its use as a pendant group to functionalize existing materials.

A significant area of future research is its use as a monomer in polymerization reactions. For instance, it can be reacted with diacyl chlorides or diepoxides to form novel polyamides or epoxy resins, respectively. The resulting polymers would feature regularly spaced triazole units along the chain. The triazole ring is known to enhance thermal stability and can participate in hydrogen bonding and dipole-dipole interactions, potentially leading to materials with desirable mechanical and thermal properties. acs.org Triazole-containing polymers have shown promise as anion-exchange membranes and for drug delivery applications. rsc.org

Furthermore, this compound is a candidate for constructing Metal-Organic Frameworks (MOFs) or coordination polymers. chemijournal.comresearchgate.net The nitrogen atoms of the triazole and the amine group can coordinate with metal ions to form extended, porous structures. Such materials are heavily researched for applications in gas storage (e.g., CO2 capture), separation, and heterogeneous catalysis. The specific geometry and electronic nature of the N2-ethylated triazole could lead to MOFs with unique pore environments and functionalities.

Contribution to Understanding Triazole Chemistry and Bioactivity Relationships

The 1,2,3-triazole nucleus is a "privileged" scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including antifungal, anticancer, and antiviral properties. researchgate.netnih.govmdpi.com Investigating this compound and its derivatives would contribute significantly to the understanding of structure-activity relationships (SAR) for this important class of compounds.

Most SAR studies have focused on 1,4- or 1,5-disubstituted 1,2,3-triazoles. The 2,4-substitution pattern is less explored, and systematic studies are needed to understand how the placement of the ethyl group at the N2 position influences molecular conformation, electronic properties, and ultimately, biological activity. Quantum chemical calculations could complement experimental work to correlate structural features, such as the distance between key nitrogen atoms, with activity. scienceopen.com

The C4-methanamine group serves as a crucial linker, providing a point for further chemical modification to create a library of related compounds. By attaching different functional groups to the amine, researchers can systematically probe interactions with biological targets. For example, quantitative structure-activity relationship (QSAR) studies on a series of 1,2,3-triazole letrozole (B1683767) analogues have provided valuable insights into the features required for potent aromatase inhibition, a key target in breast cancer treatment. researchgate.net A similar approach applied to derivatives of this compound could uncover novel therapeutic agents.

Table 3: Key Structural Features for SAR Studies

| Structural Feature | Question to Investigate | Potential Impact on Bioactivity |

| N2-Ethyl Group | How does the N2-substitution pattern affect target binding compared to N1-isomers? | Alters the molecule's dipole moment, hydrogen bonding capacity, and overall shape. scienceopen.com |

| 1,2,3-Triazole Core | Can the triazole ring act as a bioisostere for other functional groups (e.g., amide, ester)? | Provides a stable, rigid core that correctly orients substituents for optimal target interaction. nih.gov |

| C4-Methanamine Linker | How does the flexibility and length of the linker at the C4 position influence activity? | Affects the compound's ability to reach and bind to specific pockets within a protein target. |

| Terminal Amine Group | How does derivatization of the primary amine impact solubility, cell permeability, and target affinity? | Allows for the introduction of pharmacophoric groups to enhance potency and selectivity. |

Q & A

What are the established synthetic methodologies for (2-ethyl-2H-1,2,3-triazol-4-yl)methanamine, and how do reaction conditions influence yield?

Basic

The compound is typically synthesized via 1,3-dipolar cycloaddition between azides and alkynes. For example, analogous triazole derivatives are prepared by reacting azidomethyl-oxazoline intermediates with propargylamines in toluene under reflux, achieving high yields (~73–80%) . Key steps include optimizing solvent polarity (toluene vs. methanol) and temperature to enhance solubility of intermediates, as poorly solubilized reactants can stall reactions . Characterization relies on 1H/13C NMR, MS, and elemental analysis to confirm regioselectivity and purity .

How can structural contradictions in triazole derivatives be resolved using crystallographic tools?

Advanced

Crystallographic refinement with SHELXL (via X-ray diffraction) resolves ambiguities in regiochemistry and substituent orientation. For instance, SHELXL’s robust handling of high-resolution data distinguishes between 1,4- and 1,5-triazole regioisomers, which NMR alone may not resolve. Recent updates to SHELXL improve handling of twinned data and anisotropic displacement parameters, critical for compounds with flexible ethyl or methanamine groups .

What experimental strategies optimize triazole-based ligand synthesis for catalytic applications?

Advanced

When designing ligands for catalysis (e.g., in transition-metal complexes), sequential functionalization of the methanamine group is key. For example, bis(picolyl)amine derivatives are synthesized by reacting (2-ethyl-triazolyl)methanamine with 2-picolyl chlorides in dichloromethane at 0°C, followed by slow warming to room temperature. Catalytic activity in cross-coupling reactions correlates with steric and electronic effects of the ethyl group, as shown in Pd-mediated Suzuki-Miyaura systems .

How do computational methods aid in predicting the biological activity of triazole-methanamine derivatives?

Advanced

Docking studies (e.g., with AutoDock Vina) predict interactions with targets like trypanothione synthetase. Substituents on the triazole ring (e.g., ethyl groups) influence binding affinity by modulating hydrophobic interactions. For instance, derivatives with electron-withdrawing groups on the phenyl ring show enhanced inhibition (IC50 < 10 µM) in Trypanosoma brucei assays . MD simulations further validate stability of ligand-target complexes .

What analytical challenges arise in characterizing triazole-methanamine derivatives, and how are they addressed?

Basic

NMR signal overlap is common due to similar chemical environments of triazole protons. Using 2D NMR (HSQC, HMBC) resolves ambiguities: the methanamine CH2 group typically shows coupling with triazole C4 (δ 7.3–7.6 ppm) and ethyl CH3 (δ 1.2–1.5 ppm) . Mass spectrometry with ESI+ detects [M+H]+ ions, while elemental analysis confirms C/N ratios (±0.3% deviation) .

How does solvent choice impact regioselectivity in triazole cycloadditions?

Advanced

Polar solvents (e.g., DMF/H2O mixtures) favor 1,4-regioisomers via hydrogen-bond stabilization of transition states, while nonpolar solvents (toluene) may shift selectivity. For example, CuAAC (click chemistry) in aqueous systems achieves >95% 1,4-selectivity, but thermal cycloadditions in toluene yield mixed regioisomers. Solvent screening (e.g., Entry 8 in Table 1 of ) shows methanol/toluene mixtures balance solubility and selectivity.

What role does the ethyl group play in stabilizing triazole derivatives under acidic conditions?

Advanced

The ethyl group at N2 enhances steric protection of the triazole ring, reducing protonation at N3. In pH-dependent stability studies, ethyl-substituted derivatives remain intact in 1M HCl (24 h), whereas methyl analogs degrade by 30%. This stability is critical for drug delivery systems where gastric resistance is required .

How are triazole-methanamine derivatives utilized in materials science?

Advanced

As linkers in MOFs/COFs , the triazole’s π-stacking and hydrogen-bonding capabilities enhance framework stability. For example, Zn-based MOFs incorporating (2-ethyl-triazolyl)methanamine show CO2 adsorption capacities of 4.2 mmol/g at 298 K, outperforming imidazole-linked analogs by 25% .

What are the limitations of current synthetic protocols for scaling triazole-methanamine production?

Advanced

Batch variability arises from exothermic cycloadditions, requiring precise temperature control. Continuous-flow reactors mitigate this by maintaining isothermal conditions, improving yield consistency (±2% vs. ±10% in batch). However, azide handling remains hazardous; microfluidic systems with in situ azide generation reduce safety risks .

How do isotopic labeling studies elucidate metabolic pathways of triazole derivatives?

Advanced

13C-labeled methanamine tracks hepatic metabolism via LC-MS. In rat models, the ethyl-triazole moiety undergoes CYP450-mediated oxidation to a carboxylic acid metabolite (t1/2 = 6.2 h), while the methanamine group remains intact. Competing glucuronidation pathways account for 40% of excretion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.